5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(difluoromethyl)-1-phenyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-9(12)8-7(10(16)17)13-14-15(8)6-4-2-1-3-5-6/h1-5,9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOHWNBANPFVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne. The difluoromethyl group can be introduced through various difluoromethylation techniques, such as the use of difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of metal catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl and difluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
A study conducted on a series of 1,2,3-triazole derivatives demonstrated that compounds with difluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Antitubercular Activity
The compound has shown promising results in the fight against tuberculosis. In vitro studies have demonstrated that derivatives of 5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid possess significant activity against Mycobacterium tuberculosis.
Research Findings:
In a comparative analysis, certain derivatives were found to exhibit a minimum inhibitory concentration (MIC) comparable to established antitubercular agents such as Rifampicin and Ethambutol. The presence of the difluoromethyl group was noted to influence the biological activity positively, enhancing the compound's efficacy against the pathogen .
Synthesis of Novel Compounds
The versatility of 5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid as a building block in organic synthesis has been well-documented. Its ability to undergo various chemical transformations allows for the creation of complex molecular architectures.
Synthetic Applications:
The compound can be utilized in click chemistry to synthesize diverse triazole-containing compounds. For instance, it can be reacted with various azides or alkynes under mild conditions to yield new triazole derivatives with potential biological activities .
Potential in Drug Development
Given its biological activities and synthetic versatility, 5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is being investigated as a lead compound for drug development.
Drug Design Insights:
Molecular docking studies suggest that this compound can effectively bind to specific biological targets implicated in bacterial resistance mechanisms. This property makes it a candidate for further optimization in drug design programs aimed at developing new antibiotics .
Material Science Applications
Beyond biological applications, the structural properties of 5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid lend themselves to applications in materials science.
Material Properties:
The compound's ability to form stable complexes with metals has implications for catalysis and material synthesis. Research is ongoing into its use as a ligand in coordination chemistry and as a potential component in organic electronic devices due to its favorable electronic properties .
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its applications .
Comparison with Similar Compounds
Position 1 Substituents
- 1-Phenyl vs. 1-(4-Ethoxyphenyl): The phenyl group at position 1 in the target compound contrasts with 1-(4-ethoxyphenyl) in 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid (). In solution, the latter compound exhibits ring-chain tautomerism, with the open acid form dominating (~80%) and a cyclic hemiacetal tautomer at ~20% . The phenyl group in the target compound may reduce tautomeric flexibility due to steric and electronic effects.
1-Methyl vs. 1-Phenyl:
The compound 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1423028-04-9, ) replaces phenyl with a methyl group. This substitution likely decreases aromatic π-π stacking interactions, reducing binding affinity in biological systems compared to the phenyl-substituted analog.
Position 5 Substituents
Difluoromethyl vs. Formyl:
The difluoromethyl group in the target compound differs from the formyl group in 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid (). The formyl group participates in tautomerism and can act as a reactive site for further derivatization, whereas the difluoromethyl group enhances hydrophobicity and resistance to oxidative metabolism .Difluoromethyl vs. Methyl:
In 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (), the methyl group at position 5 provides minimal steric hindrance, enabling better solubility. The difluoromethyl group in the target compound may reduce solubility but improve membrane permeability.
Antiproliferative Effects
Thiazolyl-Substituted Analogs:
Compounds like 5-methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibit significant antiproliferative activity, inhibiting NCI-H522 lung cancer cell growth by ~40% (GP = 62.47%) . The target compound’s difluoromethyl group may enhance cytotoxicity through increased lipophilicity and enzyme inhibition.Pyridinyl-Substituted Analogs:
5-(Pyridin-4-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid () shows moderate activity, with molecular interactions driven by the pyridinyl group’s hydrogen-bonding capacity. The phenyl and difluoromethyl groups in the target compound may shift binding modes toward hydrophobic pockets in target proteins.
Physicochemical Properties
*Calculated based on formula C10H7F2N3O2.
Biological Activity
The compound 5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is part of a class of triazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of 5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of phenyl hydrazine with difluoromethylated reagents under controlled conditions. The use of diazomalonaldehyde and aniline hydrochlorides has been reported to yield various substituted triazoles in good yields. The introduction of the difluoromethyl group is crucial as it significantly influences the biological activity of the resulting compounds .
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. Specifically, studies have shown that the incorporation of a difluoromethyl group enhances the anti-tubercular activity against Mycobacterium tuberculosis. In vitro assays demonstrated that compounds with this modification displayed improved efficacy compared to their non-fluorinated counterparts. For instance, certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 2.5 µg/mL .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 3a | 2.5 | Anti-tubercular |
| 4a | 5.0 | Anti-tubercular |
| Control | 2.5 | Rifampicin |
Anticancer Activity
The potential anticancer properties of 5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid have also been investigated. A study focusing on various triazole derivatives revealed that certain compounds exhibited notable cytotoxic effects against different cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer). The IC50 values for these compounds ranged from 0.17 to 11.8 µM, indicating promising anticancer activity .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9d | A549 | 0.19 |
| 9d | MCF-7 | 0.51 |
| 9d | DU-145 | 0.16 |
Structure-Activity Relationship (SAR)
The SAR studies conducted on triazole derivatives indicate that modifications at specific positions significantly influence their biological activities. The presence of electron-withdrawing groups like difluoromethyl enhances the lipophilicity and overall potency against target pathogens and cancer cells. For example, the substitution pattern on the phenyl ring plays a critical role in determining the compound's interaction with biological targets .
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives:
- Anti-Tubercular Activity : A series of synthesized difluoromethyl triazoles were evaluated for their anti-tubercular effects, showing that those with electron-withdrawing groups exhibited superior activity compared to their non-fluorinated analogs.
- Cytotoxicity against Cancer Cells : In a comparative study involving various triazole derivatives, compound 9d demonstrated exceptional cytotoxicity against multiple cancer cell lines, outperforming standard chemotherapy agents.
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR confirm the presence of the difluoromethyl group (δ ~5.9 ppm, for ) and triazole protons (δ 7.8–8.2 ppm) .
- HPLC-MS : Purity assessment via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- FTIR : Carboxylic acid O-H stretch (~2500–3000 cm) and triazole C-N absorption (~1500 cm) .
How can researchers design initial biological activity screens for this compound?
Basic Research Question
- Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, where triazole derivatives show inhibition .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., FITC-labeled peptides) to measure IC values .
- Antibacterial Screening : Follow CLSI guidelines for MIC determination against S. aureus and E. coli .
- Data Interpretation : Compare activity to structurally related analogs (e.g., trifluoromethyl-substituted triazoles) to identify preliminary SAR trends .
What strategies are effective for structure-activity relationship (SAR) studies targeting enhanced potency?
Advanced Research Question
- Substituent Variation : Replace the phenyl ring with electron-deficient (e.g., 4-CF) or bulky groups (e.g., 2-naphthyl) to modulate steric/electronic effects .
- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to improve metabolic stability .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular electrostatic potentials with activity data .
How can solubility challenges in bioassays be mitigated for this hydrophobic compound?
Advanced Research Question
- Co-solvent Systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Derivatization : Synthesize ester or amide prodrugs (e.g., methyl ester) for improved bioavailability, followed by enzymatic hydrolysis in vivo .
What methodologies assess metabolic stability in hepatic microsomes?
Advanced Research Question
- In Vitro Incubation : Incubate compound (10 µM) with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- Metabolite ID : Use Q-TOF MS/MS to detect hydroxylation (m/z +16) or defluorination (m/z -20) products .
How should contradictory reports on antibacterial activity be resolved?
Advanced Research Question
- Standardized Protocols : Re-test under CLSI conditions with controlled inoculum size (5 × 10 CFU/mL) and cation-adjusted Mueller-Hinton broth .
- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to quantify bacterial membrane disruption .
What formulation strategies improve in vivo bioavailability?
Advanced Research Question
- Nanoemulsions : Prepare using high-pressure homogenization (soy lecithin, Tween 80) to achieve particle sizes <200 nm .
- pH-Sensitive Nanoparticles : Use Eudragit L100-55 to release compound in intestinal fluid (pH ≥ 6.8) .
How can computational modeling predict binding modes to biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
